molecular formula C16H23BrClN B13759564 cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride CAS No. 62374-12-3

cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride

Cat. No.: B13759564
CAS No.: 62374-12-3
M. Wt: 344.7 g/mol
InChI Key: QTVXKUYKNKHQPH-SNDRXHBGSA-N
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Description

cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. The reaction conditions often include the use of bromine and other brominating agents to introduce the bromophenyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromophenyl group can participate in substitution reactions, often using nucleophilic reagents. Common reagents and conditions used in these reactions include molecular bromine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to other similar compounds, cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride stands out due to its unique bicyclic structure and the presence of the bromophenyl group. Similar compounds include other brominated bicyclic compounds and those with similar functional groups. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties .

Properties

CAS No.

62374-12-3

Molecular Formula

C16H23BrClN

Molecular Weight

344.7 g/mol

IUPAC Name

[(2R,3S)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride

InChI

InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16-;/m1./s1

InChI Key

QTVXKUYKNKHQPH-SNDRXHBGSA-N

Isomeric SMILES

C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Br.[Cl-]

Canonical SMILES

C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Origin of Product

United States

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